molecular formula C10H7N2O4S+ B14712344 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- CAS No. 20541-54-2

1-Naphthalenediazonium, 2-hydroxy-4-sulfo-

Cat. No.: B14712344
CAS No.: 20541-54-2
M. Wt: 251.24 g/mol
InChI Key: QHIBNGIZPPHJAT-UHFFFAOYSA-O
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Description

Preparation Methods

The synthesis of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- typically involves the diazotization of 2-hydroxy-4-sulfonic acid naphthalene. The process begins with the nitration of naphthalene to introduce the sulfonic acid group, followed by reduction to form the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to yield the diazonium salt .

Chemical Reactions Analysis

1-Naphthalenediazonium, 2-hydroxy-4-sulfo- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

    Oxidation Reactions: It can undergo oxidation to form naphthoquinones

Scientific Research Applications

1-Naphthalenediazonium, 2-hydroxy-4-sulfo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalenediazonium, 2-hydroxy-4-sulfo- involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity makes it useful as a labeling reagent and in the synthesis of complex organic molecules .

Comparison with Similar Compounds

1-Naphthalenediazonium, 2-hydroxy-4-sulfo- can be compared with other diazonium salts such as:

1-Naphthalenediazonium, 2-hydroxy-4-sulfo- stands out due to its specific substitution pattern, which imparts unique reactivity and versatility in various applications.

Properties

IUPAC Name

2-hydroxy-4-sulfonaphthalene-1-diazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16/h1-5H,(H-,13,14,15,16)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIBNGIZPPHJAT-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[N+]#N)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862458
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20541-54-2
Record name 1-Diazo-2-naphthol-4-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20541-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020541542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenediazonium, 2-hydroxy-4-sulfo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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